Tamoxifen-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

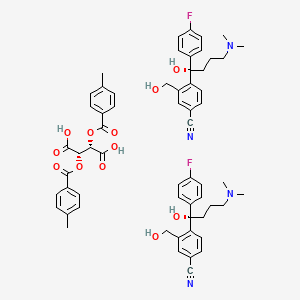

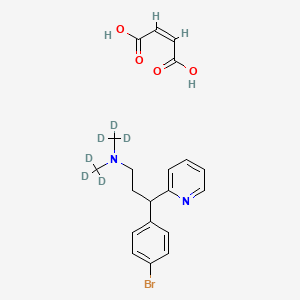

Tamoxifen-13C6 is a variant of Tamoxifen, a drug commonly used in the treatment of breast cancer, especially for postmenopausal patients . It is a selective estrogen receptor modulator .

Synthesis Analysis

The synthesis of Tamoxifen involves the direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents . Another method involves a water-in-oil emulsion templated reverse-phase evaporation strategy, using Span 120 as a non-ionic surfactant, for the synthesis of tamoxifen-loaded niosomes .Molecular Structure Analysis

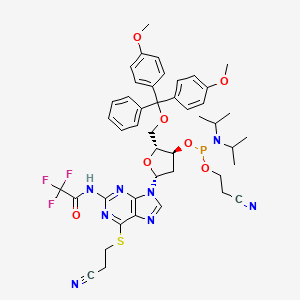

Tamoxifen’s molecular structure includes a diphenyl-1-butenyl group and a phenoxy group . The molecular weight of Tamoxifen-13C6 is 377.47 .Chemical Reactions Analysis

Tamoxifen undergoes various chemical reactions in the body. It is converted into many metabolites, the most therapeutically active of which are N-desmethyl-4-hydroxytamoxifen (endoxifen) and 4-hydroxytamoxifen .作用機序

Tamoxifen’s mechanism of action is twofold: it competes with 17β-estradiol (E2) at the receptor site to block the promotional role of E2 in breast cancer, and it binds to DNA after metabolic activation to initiate carcinogenesis . It also causes cells to remain in the G0 and G1 phases of the cell cycle .

Safety and Hazards

将来の方向性

Research into Tamoxifen and its resistance mechanisms is ongoing. Future directions may focus more on cyclins related to tamoxifen resistance, targeting LEM4, and inhibiting autophagy . There is also interest in the potential use of Tamoxifen beyond ER+ breast cancer, such as in the treatment of microbial infections .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tamoxifen-13C6 involves the incorporation of six carbon-13 isotopes into the Tamoxifen molecule. This can be achieved through the use of carbon-13 labeled starting materials in the synthesis process.", "Starting Materials": [ "Tamoxifen", "13C-labeled acetic anhydride", "13C-labeled benzyl cyanide", "13C-labeled sodium borohydride", "13C-labeled hydrochloric acid" ], "Reaction": [ "Step 1: React 13C-labeled acetic anhydride with Tamoxifen in the presence of a catalyst to form 13C-labeled Tamoxifen acetate.", "Step 2: Hydrolyze the 13C-labeled Tamoxifen acetate to obtain 13C-labeled Tamoxifen.", "Step 3: React 13C-labeled benzyl cyanide with 13C-labeled Tamoxifen in the presence of a catalyst to form 13C-labeled Tamoxifen benzyl cyanide.", "Step 4: Reduce 13C-labeled Tamoxifen benzyl cyanide using 13C-labeled sodium borohydride to obtain 13C-labeled Tamoxifen.", "Step 5: Purify the 13C-labeled Tamoxifen using 13C-labeled hydrochloric acid to obtain Tamoxifen-13C6." ] } | |

CAS番号 |

1346606-38-9 |

製品名 |

Tamoxifen-13C6 |

分子式 |

C26H29NO |

分子量 |

377.478 |

IUPAC名 |

2-[4-[(E)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |

InChIキー |

NKANXQFJJICGDU-JTAPQUQISA-N |

SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |

同義語 |

(Z)-2-[4-[1-(phenyl-13C6)-2-phenyl-1-butenyl]phenoxy]-N,N-dimethylethanamine; ICI 47699-13C6; Mammaton-13C6; Novaldex-13C6; Tamoxifen-13C6; Z-Tamoxifen-13C6; trans-Tamoxifen-13C6; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)

![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)

![N-De(4-sulfonamidophenyl)-N'-[4-sulfonamido(phenyl-d4)] Celecoxib](/img/structure/B585431.png)